molecular formula C13H12N2O4 B2802917 (4-甲基-2,6-二氧杂-3-苯基-3,6-二氢嘧啶-1(2H)-基)乙酸 CAS No. 1242830-29-0

(4-甲基-2,6-二氧杂-3-苯基-3,6-二氢嘧啶-1(2H)-基)乙酸

货号 B2802917
CAS 编号: 1242830-29-0
分子量: 260.249
InChI 键: JNEWTDHEGDKFOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of bonds it contains, and its molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is used as a reactant, or reactions that it undergoes under certain conditions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as infrared spectroscopy could be used to study the types of bonds in the compound .

科学研究应用

合成及抗肿瘤活性

对相关嘧啶衍生物的研究表明具有选择性抗肿瘤活性。此类化合物的合成涉及复杂的化学过程,产生对特定癌细胞系具有潜力的物质。例如,使用 5-氟尿嘧啶-1-基乙酸作为中间体,由 L-酪氨酸甲酯和 D-酪氨酸乙酯合成的衍生物已显示出选择性抗肿瘤活性。这表明这些化合物的 R 型构对其抗肿瘤特性有显着贡献 (熊晶,2011)

抗菌活性

一些合成的化合物,特别是那些含有 1,4-苯并恶嗪类似物的化合物,已被评估其对一系列细菌菌株的抗菌活性。这些研究表明,特定的衍生物对肺炎克雷伯菌和粪肠球菌等细菌表现出良好的活性。这些发现表明基于嘧啶衍生物的化学结构开发新的抗菌剂的潜力 (Naveen Kadian、M. Maste、A. Bhat,2012)

杂环化学

新型杂环化合物的探索是嘧啶衍生物的一个重要应用领域。研究产生了色调从绿黄色到橙色的新型查耳酮染料,展示了基于嘧啶的化合物在合成具有不同光谱特性和潜在工业应用的染料方面的多功能性 (何玉文、W. 姚,2013)

结构研究

尿嘧啶衍生物的详细结构研究提供了对其晶体结构和分子相互作用的见解。此类研究是了解这些化合物特性及其在药物设计和开发中的潜在应用的基础。涉及 N–H···O 氢键的超分子结构突出了可以影响嘧啶衍生物活性和特异性的复杂分子相互作用 (刘武强等,2014)

作用机制

If the compound has a biological effect, the mechanism of action would involve understanding how it interacts with biological molecules. This could involve binding to a specific protein, disrupting a cellular process, or a variety of other mechanisms .

安全和危害

Safety and hazard analysis would involve understanding the risks associated with handling the compound. This could include toxicity information, flammability, and any precautions that need to be taken when handling the compound .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid involves the condensation of 4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield the final product.", "Starting Materials": [ "4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidine-1-carboxylic acid with acetic anhydride in the presence of a catalyst to yield (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetate.", "Step 2: Hydrolysis of (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetate to yield (4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid." ] }

CAS 编号

1242830-29-0

产品名称

(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

分子式

C13H12N2O4

分子量

260.249

IUPAC 名称

2-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)acetic acid

InChI

InChI=1S/C13H12N2O4/c1-9-7-11(16)14(8-12(17)18)13(19)15(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)

InChI 键

JNEWTDHEGDKFOD-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)O

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。